A Technical Guide to 3-Amino-4-fluorobenzoic Acid: A Cornerstone Building Block in Modern Drug Discovery
A Technical Guide to 3-Amino-4-fluorobenzoic Acid: A Cornerstone Building Block in Modern Drug Discovery
CAS Number: 2365-85-7
Foreword: Beyond the Catalog Number
To the discerning researcher, a chemical is more than a CAS number and a catalog entry. It is a tool, a key, and a point of inception for innovation. 3-Amino-4-fluorobenzoic acid is a paradigm of such a molecule. Its elegantly simple structure, a benzoic acid scaffold adorned with an amine and a fluorine atom, belies its profound utility as a strategic building block, particularly in the synthesis of targeted therapeutics. This guide is structured not as a rigid data sheet, but as a narrative that follows the journey of this molecule from its synthesis and characterization to its pivotal role in the creation of potent kinase inhibitors for oncology. We will explore the "why" behind the "how," providing the field-proven insights necessary to leverage this versatile intermediate to its fullest potential.
Physicochemical and Spectroscopic Identity
A thorough understanding of a starting material is the bedrock of reproducible and scalable synthesis. 3-Amino-4-fluorobenzoic acid presents as a white to light yellow crystalline powder, and its key properties are summarized below. The strategic placement of the fluorine atom and the amino group significantly influences the molecule's electronic properties, solubility, and reactivity, which are critical considerations for reaction design.
| Property | Value | Source |
| CAS Number | 2365-85-7 | [1] |
| Molecular Formula | C₇H₆FNO₂ | [2] |
| Molecular Weight | 155.13 g/mol | [2] |
| Melting Point | 182-184 °C | [3] |
| Boiling Point | 335.5 ± 27.0 °C at 760 mmHg | |
| Density | 1.43 g/cm³ | [3] |
| pKa (Predicted) | 4.30 ± 0.10 | [4] |
| LogP (Predicted) | 1.1061 | [1] |
| Appearance | Off-white crystalline solid | [3] |
| Solubility | Soluble in Methanol | [4] |
Spectroscopic data is essential for identity confirmation and quality control. Representative spectral data are available from public databases such as PubChem and ChemicalBook for ¹H NMR, ¹³C NMR, and IR, which should be used as a benchmark for in-house analysis.
Synthesis Protocol: A Self-Validating System
The most common and industrially scalable synthesis of 3-Amino-4-fluorobenzoic acid involves the catalytic hydrogenation of its nitro precursor, 4-Fluoro-3-nitrobenzoic acid. This process is highly efficient and selective, offering a clean conversion to the desired aniline.
Causality Behind Experimental Choices
-
Starting Material: 4-Fluoro-3-nitrobenzoic acid is readily prepared via the nitration of 4-fluorobenzoic acid.[5] This precursor correctly positions the eventual amino group relative to the fluorine atom and carboxylic acid.
-
Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice. Palladium is exceptionally efficient at adsorbing and dissociating molecular hydrogen, creating reactive palladium hydride species on the carbon support. The high surface area of the activated carbon ensures maximum exposure of the catalyst to the substrate. This heterogeneous catalyst is easily recovered by simple filtration, a critical advantage for process purification and cost-effectiveness.
-
Hydrogen Source: Pressurized hydrogen gas is the most common reductant, providing high reactivity and yielding only water as a byproduct.
-
Solvent: A polar protic solvent like methanol or ethanol is typically used. These solvents are effective at dissolving the starting material and the product, and they facilitate the protonolysis steps in the reduction mechanism on the catalyst surface.
Experimental Workflow: Catalytic Hydrogenation
The following diagram illustrates the logical flow of the synthesis.
Caption: Experimental workflow for the synthesis of 3-Amino-4-fluorobenzoic acid.
Step-by-Step Methodology
This protocol is a robust starting point and may be optimized for scale.
-
Vessel Preparation: To a suitable hydrogenation reactor (e.g., a Parr shaker apparatus), add 4-Fluoro-3-nitrobenzoic acid (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as methanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of Pd relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry.
-
Hydrogenation: Seal the reactor. Purge the vessel multiple times with hydrogen gas to remove air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (usually ambient to 50°C).
-
Monitoring: Monitor the reaction for the consumption of hydrogen and/or by taking aliquots for analysis by TLC or HPLC until the starting material is fully consumed.
-
Workup: Depressurize the reactor and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is typically of high purity but can be recrystallized if necessary. A patent for a similar reduction of a nitro group on a related benzoic acid derivative reported a yield of 80.7%.[6]
Application in Drug Discovery: The Gateway to Kinase Inhibitors
The true value of 3-Amino-4-fluorobenzoic acid is realized in its application as a strategic intermediate. Its bifunctional nature (amine and carboxylic acid) allows for sequential, controlled reactions to build complex molecular architectures. The fluorine atom is not a passive spectator; it is a deliberate design element.
The Strategic Role of Fluorine
Incorporating fluorine into drug candidates is a cornerstone of modern medicinal chemistry for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, influencing pKa and creating favorable dipole-dipole or hydrogen bond interactions with target proteins, which can enhance binding affinity.[8]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.[7][8]
Case Study: A Building Block for Linifanib (ABT-869) Analogs
While numerous kinase inhibitors utilize fluorinated aminobenzoic acid scaffolds, a compelling example is found in the class of compounds related to Linifanib (ABT-869) . Linifanib is a potent, multi-targeted inhibitor of receptor tyrosine kinases (RTKs), primarily targeting the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[8][9] These kinases are critical drivers of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.
3-Amino-4-fluorobenzoic acid is an ideal starting point for synthesizing the core structures of such inhibitors. The general synthetic logic involves transforming the aminobenzoic acid into a diamino intermediate, which can then undergo cyclization to form a benzimidazole ring system, a common scaffold in kinase inhibitors.
Caption: General synthetic pathway from the core topic to a kinase inhibitor.
Mechanism of Action: Inhibiting Angiogenesis Signaling
Linifanib and its analogs function by competing with ATP for the binding site within the catalytic domain of VEGFR and PDGFR. By blocking the phosphorylation and activation of these receptors, the drug inhibits downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. A key pathway affected is the PI3K/Akt/mTOR pathway. Specifically, inhibition of RTKs like FLT3 (a target of Linifanib) has been shown to reduce the phosphorylation of Akt and its downstream substrate, glycogen synthase kinase 3β (GSK3β), ultimately inducing apoptosis in cancer cells.[10]
Caption: Simplified signaling pathway inhibited by Linifanib-like molecules.
Quality Control and Analytical Methodology
Ensuring the purity and identity of 3-Amino-4-fluorobenzoic acid is critical for its use in regulated pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the primary technique for assay and impurity profiling.
Rationale for Method Selection
-
Technique: Reversed-phase HPLC (RP-HPLC) is ideal due to the molecule's moderate polarity.
-
Column: A C18 column is the standard choice, providing excellent retention and separation for aromatic acids.
-
Mobile Phase: A mixture of an aqueous acidic buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used. The acidic pH ensures the carboxylic acid is protonated, leading to better peak shape and retention.
-
Detection: UV detection is highly effective due to the aromatic ring's strong chromophore. The detection wavelength should be set at or near the molecule's absorbance maximum.
Protocol: HPLC-UV Assay and Purity
The following method is a robust starting point, adapted from validated methods for similar fluorinated aromatic compounds and kinase inhibitors.[11]
| Parameter | Condition | Rationale |
| Column | C18, 50 x 2.1 mm, 1.7 µm | Provides high efficiency and rapid analysis times. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH ~4.5 | Buffered aqueous phase to ensure consistent ionization state. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | Isocratic (e.g., 60:40 A:B) or a shallow gradient | An isocratic method is simpler for assay, while a gradient is better for separating impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at ~254 nm or 278 nm | Strong absorbance wavelength for the aromatic system. |
| Injection Vol. | 2-5 µL | Standard volume for analytical HPLC. |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
System Suitability: Before analysis, the system should be qualified by injecting a standard solution multiple times to ensure acceptable reproducibility (RSD < 2%), tailing factor (< 2), and theoretical plates.
Validation: This method should be fully validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) before use in a GMP environment.
Safety and Handling
As a laboratory chemical, 3-Amino-4-fluorobenzoic acid requires standard safe handling procedures.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
Conclusion
3-Amino-4-fluorobenzoic acid (CAS 2365-85-7) transcends its role as a simple chemical intermediate. It is a strategically designed building block that empowers medicinal chemists to construct complex and highly functional molecules. Its synthesis is robust and scalable, and its quality can be rigorously controlled with standard analytical techniques. Through the deliberate incorporation of fluorine, this molecule provides a gateway to developing next-generation therapeutics, such as the kinase inhibitors used in oncology, by imparting enhanced metabolic stability and target affinity. Understanding the fundamental chemistry, synthetic rationale, and biological application of this compound provides researchers with a powerful tool for advancing the frontiers of drug discovery.
References
- Albert DH, Tapang P, Magoc TJ, et al. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. Molecular Cancer Therapeutics. 2006;5(4):995-1006.
- Guo J, Marcotte PA, McCall JO, et al. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors. Molecular Cancer Therapeutics. 2006;5(4):1007-1013.
- Hernandez-Davies JE, Zape JP, Landaw EM, et al. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway. Molecular Cancer Therapeutics. 2011;10(6):949-959.
-
Linifanib. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]
-
NBINNO. Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. Available at: [Link]
- Palakurthi, S., Kurjiman, E., Prazma, C. M., et al. A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Structure. 2014;22(10):1448-1457.
- Phillips MA. The Formation of Benziminazoles. Journal of the Chemical Society (Resumed). 1928:2393-2399.
-
PubChem. 3-Amino-4-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Linifanib. National Center for Biotechnology Information. Available at: [Link]
- Shah P, Westwell AD. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2007;22(5):527-540.
- Singh R, Kumar P, Kumar R, et al. A simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS.
- Sun L, Liang C, Shirazian S, et al. Discovery of Linifanib (ABT-869), a Novel and Potent Inhibitor of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. 2009;52(15):4741-4744.
- Wang B, Akella R, He Y, et al. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. CN106747511A. Published May 31, 2017.
- Zhang J, Yang PL, Gray NS. Targeting cancer with small molecule kinase inhibitors.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-4-fluorobenzoic acid CAS#: 2365-85-7 [m.chemicalbook.com]
- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Linifanib - Wikipedia [en.wikipedia.org]
- 9. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
